4-bromo-1-ethyl-5-methyl-1H-pyrazole
CAS No.: 1171667-09-6
Cat. No.: VC2395411
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171667-09-6 |
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Molecular Formula | C6H9BrN2 |
Molecular Weight | 189.05 g/mol |
IUPAC Name | 4-bromo-1-ethyl-5-methylpyrazole |
Standard InChI | InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 |
Standard InChI Key | WTWRJJVWOLSSTM-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C=N1)Br)C |
Canonical SMILES | CCN1C(=C(C=N1)Br)C |
Introduction
Chemical Identity and Structure
Molecular Structure and Composition
4-bromo-1-ethyl-5-methyl-1H-pyrazole consists of a pyrazole core with specific substitutions. The molecular structure features a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2), with the following substitutions:
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Bromine atom at position 4
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Ethyl group at position 1 (attached to nitrogen)
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Methyl group at position 5
The molecular formula is C6H9BrN2, with a structure that maintains the aromaticity of the pyrazole ring while incorporating the functional groups that influence its chemical behavior .
Identification Information
The compound is uniquely identified through several standard identifiers in chemical databases and literature:
Identifier Type | Value |
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Chemical Name | 4-bromo-1-ethyl-5-methyl-1H-pyrazole |
CAS Registry Number | 1171667-09-6 |
European Community (EC) Number | 864-374-4 |
DSSTox Substance ID | DTXSID30649224 |
Wikidata | Q82562054 |
Alternative Name | 4-bromo-1-ethyl-5-methylpyrazole |
Creation Date in Database | 2009-04-14 |
Last Modification | 2025-04-05 |
Physical and Chemical Properties
Structural Analogues and Related Compounds
To better understand 4-bromo-1-ethyl-5-methyl-1H-pyrazole, it's useful to examine related compounds. One such analog is ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4), which shares the brominated pyrazole core structure but has different substituents .
The key difference between these compounds lies in the substituents:
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4-bromo-1-ethyl-5-methyl-1H-pyrazole has a methyl group at position 5 and an ethyl group at position 1
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Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate has an ethyl carboxylate group at position 4, a bromine at position 5, and a methyl group at position 1
These structural variations result in different chemical behaviors and applications, though both compounds share reactivity patterns typical of brominated pyrazoles .
Hazard Code | Description | Warning Category |
---|---|---|
H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
This information is based on aggregated GHS data provided from multiple companies to the ECHA Classification & Labeling Inventory, with 100% agreement among notifiers regarding these hazard classifications .
Hazard Classes and Categories
The compound is categorized under the following hazard classes:
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Acute Toxicity, Category 4 (100% agreement among notifiers)
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Skin Irritation, Category 2 (100% agreement)
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Eye Irritation, Category 2A (100% agreement)
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Specific Target Organ Toxicity - Single Exposure, Category 3 (100% agreement)
These classifications indicate that while the compound presents definite hazards, they are generally of moderate severity when compared to more dangerous chemicals in higher hazard categories .
Applications and Significance
Synthetic Applications
While the search results don't specifically detail applications for 4-bromo-1-ethyl-5-methyl-1H-pyrazole, we can infer potential uses based on the chemistry of similar brominated pyrazoles:
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Building Block in Organic Synthesis: The bromine atom at the 4-position likely serves as a reactive site for various coupling reactions, particularly:
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Suzuki-Miyaura coupling
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Sonogashira coupling
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Negishi coupling
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Stille coupling
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Intermediate in Pharmaceutical Synthesis: Brominated pyrazoles often serve as key intermediates in the development of pharmaceutical compounds, particularly those targeting:
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Kinase inhibitors
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Anti-inflammatory agents
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Antifungal compounds
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Precursor for Further Functionalization: The bromine atom provides a handle for introducing other functional groups through substitution or elimination reactions .
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